N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide

Description

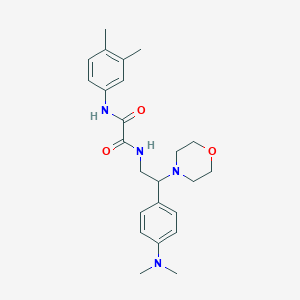

N1-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-C(O)-C(O)-N) backbone. Its structure incorporates a 4-(dimethylamino)phenyl group and a morpholinoethyl moiety on one side, and a 3,4-dimethylphenyl group on the other.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3,4-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-17-5-8-20(15-18(17)2)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)19-6-9-21(10-7-19)27(3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFFTFAPPXDSQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves multiple steps:

-

Formation of the Intermediate: : The initial step involves the preparation of 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol. This can be achieved through the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a reducing agent such as sodium borohydride.

-

Oxalamide Formation: : The intermediate is then reacted with oxalyl chloride to form the oxalamide. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane, and the reaction mixture is kept at low temperatures to control the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

-

Reduction: : Reduction reactions can target the oxalamide group, potentially converting it into amines under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxides, while reduction of the oxalamide group can produce primary or secondary amines.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. Preliminary studies suggest that it interacts with cellular signaling pathways that are crucial for tumor growth and proliferation. The isoquinoline derivative's structure allows it to target specific receptors involved in cancer progression, potentially leading to the development of new cancer therapies .

Enzyme Inhibition

The compound is believed to inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating various diseases. By modulating enzyme activity, it may help regulate biochemical processes that are dysregulated in certain conditions.

Receptor Binding

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide may bind to specific receptors, altering their activity and influencing cellular responses. This receptor interaction is critical for developing drugs targeting neurological disorders and other conditions where receptor modulation is advantageous.

Case Study 1: Cancer Research

A study conducted on the effects of this compound showed promising results in inhibiting the growth of various cancer cell lines. The compound demonstrated a dose-dependent response in reducing cell viability, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Biochemical Pathway Modulation

In another investigation, the compound was tested for its ability to modulate specific biochemical pathways associated with metabolic disorders. Results indicated that it could effectively alter the activity of certain enzymes linked to glucose metabolism, highlighting its potential use in diabetes management.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide exerts its effects involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins, leading to modulation of biological pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamides

N1-(2,4-Dimethoxyphenyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide (JECFA No. 1768)

- Structural Features: Shares the oxalamide core but substitutes the morpholinoethyl group with a pyridinylethyl chain and replaces dimethylamino/methylphenyl groups with methoxy substituents.

- Safety Profile: Evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which established a No Observed Adverse Effect Level (NOEL) of 100 mg/kg body weight/day in rats .

- Metabolism : Undergoes hydrolysis and oxidative metabolism of aromatic/heterocyclic rings, with high-capacity glucuronidation pathways preventing systemic accumulation .

N1-(4-Chloro-3-(Trifluoromethyl)phenyl)-N2-(2-Fluoro-4-((2-(Methylcarbamoyl)Pyridin-4-yl)Oxy)Phenyl)Oxalamide (Compound 1c)

- Structural Features : Retains the oxalamide backbone but incorporates halogenated aryl groups (Cl, CF₃, F) and a pyridinyloxy side chain.

- Physicochemical Properties :

- Synthetic Relevance : Prepared via condensation reactions, highlighting the adaptability of oxalamide synthesis for diverse substituents .

N1-(3,4-Dimethylphenyl)-N2-(Substituted Ethyl/Phenyl) Oxalamides

- Common Features: The 3,4-dimethylphenyl group is recurrent in flavoring agents (e.g., JECFA No. 1770), where it contributes to lipophilicity and metabolic stability.

- Safety Cross-Comparison: Compound NOEL (mg/kg/day) Key Metabolic Pathway Target Compound Not reported Likely hydrolysis/oxidation JECFA No. 1768 100 Hydrolysis, glucuronidation JECFA No. 1770 8.36 Oxidative dealkylation

Functional Comparisons with Non-Oxalamide Analogues

3-Chloro-N-Phenyl-Phthalimide

- Structural Divergence : Replaces oxalamide with a phthalimide ring but retains aromatic N-substituents.

- Application: Used as a monomer for polyimide synthesis, emphasizing the role of chloro and phenyl groups in polymer stability .

- Relevance: Highlights how electron-withdrawing groups (e.g., Cl) in aromatic systems differ functionally from electron-donating groups (e.g., dimethylamino) in the target oxalamide.

2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-(Pyridin-2-yl)Sulfamoyl)Phenyl)Pentanamide

- Structural Contrast: Incorporates a sulfamoylphenyl group and isoindolinone ring instead of oxalamide.

- Physicochemical Data :

- Functional Insight: The sulfamoyl group enhances solubility in polar solvents compared to the morpholinoethyl group in the target compound .

Q & A

Q. What synthetic methodologies are most effective for preparing N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide?

The synthesis typically involves coupling an oxalyl chloride derivative with primary or secondary amines. For example:

- Step 1 : React 3,4-dimethylphenylamine with oxalyl chloride to form the intermediate N2-(3,4-dimethylphenyl)oxalyl chloride.

- Step 2 : React this intermediate with 2-(4-(dimethylamino)phenyl)-2-morpholinoethylamine under anhydrous conditions (e.g., in dichloromethane or DMF) .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using HPLC (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions and detect impurities (e.g., unreacted amines or by-products). For instance, the morpholinoethyl group’s protons appear as a multiplet at δ 2.4–3.1 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: m/z 444.96 [M+H]) .

- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1670–1690 cm) .

Q. What are the primary biological targets or assays for initial screening of this compound?

- Kinase Inhibition Assays : Test against kinases like PI3K or mTOR due to structural similarities to known inhibitors with morpholino and dimethylamino groups .

- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess permeability across Caco-2 cell monolayers, critical for CNS-targeted drug candidates .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing by-products?

- Solvent Optimization : Replace DMF with THF to reduce side reactions (e.g., dimethylamine formation) while maintaining reactivity .

- Temperature Control : Conduct the coupling step at 0–5°C to suppress oxalamide hydrolysis, increasing yield from ~60% to >80% .

- Catalytic Additives : Use 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation and reduce reaction time by 30% .

Q. What computational strategies are recommended to predict the compound’s binding affinity and selectivity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (e.g., 5-HT due to the dimethylamino group’s cationic potential) .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the morpholinoethyl group in hydrophobic pockets .

Q. How should contradictory bioactivity data across analogs be resolved?

- Structure-Activity Relationship (SAR) Analysis : Compare analogs with substituent variations (e.g., replacing 3,4-dimethylphenyl with 4-fluorophenyl) to isolate steric vs. electronic effects. For example, 3,4-dimethylphenyl enhances logP by 0.5 units but reduces solubility by 40% .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-dealkylation products) that may contribute to off-target effects .

Q. What experimental designs are critical for evaluating pH-dependent stability?

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via UPLC-MS; the oxalamide bond is stable at pH 4–8 but hydrolyzes rapidly under acidic (pH < 2) or alkaline (pH > 10) conditions .

- Kinetic Modeling : Use pseudo-first-order kinetics to calculate half-life (t = 8 hours at pH 2) and inform formulation strategies (e.g., enteric coatings) .

Methodological Guidelines

-

Data Contradiction Analysis :

When conflicting SAR or toxicity data arise (e.g., high cytotoxicity in one cell line but not another):- Validate assay conditions (e.g., ATP levels in MTT assays to rule out false negatives).

- Perform transcriptomic profiling (RNA-seq) to identify off-target pathways (e.g., oxidative stress response genes) .

-

Advanced Purification Techniques :

For challenging separations (e.g., diastereomers due to the morpholinoethyl group’s stereochemistry):- Use chiral HPLC (Chiralpak AD-H column, isocratic elution with hexane/ethanol) .

- Apply countercurrent chromatography (CCC) with a heptane/ethyl acetate/methanol/water system for preparative-scale resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.